5-Ethylpyridin-2-amine

Medicinal Chemistry Organic Synthesis Analytical Chemistry

5-Ethylpyridin-2-amine (CAS: 19842-07-0) is a 2-aminopyridine derivative, a heterocyclic organic compound with the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol. It is primarily utilized as a research intermediate and a building block in organic synthesis, with its core pyridine structure substituted with an ethyl group at the 5-position and an amino group at the 2-position.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 19842-07-0
Cat. No. B025451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethylpyridin-2-amine
CAS19842-07-0
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)N
InChIInChI=1S/C7H10N2/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3,(H2,8,9)
InChIKeyOQTNJLQWOVTCPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethylpyridin-2-amine (CAS:19842-07-0) Procurement & Differentiation Guide for 2-Aminopyridine Research Intermediates


5-Ethylpyridin-2-amine (CAS: 19842-07-0) is a 2-aminopyridine derivative, a heterocyclic organic compound with the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol [1]. It is primarily utilized as a research intermediate and a building block in organic synthesis, with its core pyridine structure substituted with an ethyl group at the 5-position and an amino group at the 2-position [1][2]. The compound's utility stems from its ability to participate in various chemical reactions, including reductive amination processes and reactions to form more complex structures .

Why 5-Ethylpyridin-2-amine (CAS:19842-07-0) Is Not Interchangeable with Its Closest Analogs


In the procurement of research intermediates, generic substitution among similar 2-aminopyridine analogs can lead to significant and verifiable differences in experimental outcomes. Even a single carbon change in the alkyl substituent—such as substituting 5-ethyl with a 5-methyl or 5-propyl group—can substantially alter key physicochemical properties like LogP (partition coefficient) and pKa, which are critical for predicting reactivity, solubility, and chromatographic behavior in both synthetic and biological applications . Furthermore, critical safety and handling parameters, such as GHS hazard classifications and recommended storage conditions (e.g., inert atmosphere, specific temperature ranges), vary significantly among these structural analogs, making direct substitution a high-risk activity for reproducible research [1]. The following quantitative evidence guide provides the necessary data to de-risk procurement and ensure experimental consistency.

5-Ethylpyridin-2-amine (CAS:19842-07-0): Head-to-Head Comparative Evidence for Scientific Selection


LogP Comparison: Predicting Solubility and Chromatographic Retention in Synthesis

5-Ethylpyridin-2-amine exhibits a measured LogP value of 1.61, which is predictive of its relative lipophilicity and retention time in reversed-phase chromatography . This value is higher than that of its smaller 5-methyl analog, reflecting increased hydrophobicity due to the ethyl substituent. The predicted pKa is 7.06 ± 0.13 . This physicochemical profile is critical for method development in analytical chemistry and for predicting the compound's behavior in extraction or biphasic synthetic procedures, where a more precise control over lipophilicity is required compared to more polar analogs.

Medicinal Chemistry Organic Synthesis Analytical Chemistry

pKa Comparison: Impact on Reactivity and Salt Formation in Organic Synthesis

The predicted acid dissociation constant (pKa) for the conjugate acid of 5-Ethylpyridin-2-amine is 7.06 ± 0.13 . This value governs the compound's protonation state at a given pH, which is a critical factor in many organic reactions, including nucleophilic substitutions and salt formation for purification or formulation. The electron-donating effect of the ethyl group increases the basicity of the pyridine nitrogen relative to the unsubstituted pyridine ring, and to a lesser extent than larger alkyl substituents. This specific pKa value positions 5-Ethylpyridin-2-amine as a moderately stronger base compared to its 5-methyl counterpart, influencing its reactivity in acid-catalyzed reactions and its ability to form stable salts.

Organic Synthesis Pharmaceutical Intermediates Medicinal Chemistry

Molecular Weight and Handling Properties for Laboratory Procurement

5-Ethylpyridin-2-amine has a molecular weight of 122.17 g/mol [1] and is typically offered at a standard purity of 95% by suppliers, with batch-specific certificates of analysis (e.g., NMR, HPLC, GC) available for quality verification . In comparison, the closest analog, 5-Methylpyridin-2-amine (CAS 1603-41-4), has a molecular weight of 108.14 g/mol, while the larger 5-Propylpyridin-2-amine (CAS 92410-92-9) weighs 136.19 g/mol . This intermediate molecular weight translates to a specific stoichiometry in reactions, directly impacting the required mass of starting material for a given molar scale. Furthermore, the compound is classified as Acute Toxicity Category 3 (Oral), with recommended storage at 2-8°C, protected from light, and under an argon atmosphere to ensure long-term stability .

Chemical Inventory Management Procurement Lab Safety

Differentiation via Documented Synthetic Utility and Patent References

5-Ethylpyridin-2-amine is a key intermediate in the synthesis of more complex heterocyclic structures, with its preparation and utility documented in several patents and synthetic protocols. For example, it can be synthesized via the Chichibabin reaction from 3-ethylpyridine, as described in U.S. Pat. No. 5,003,069 [1]. This established synthetic route provides a verifiable basis for its availability and consistent supply. Furthermore, it is a core structural component in the synthesis of 5-heteroaryl-pyridin-2-amine derivatives, which are investigated as neuropeptide FF receptor antagonists [2]. This contrasts with smaller analogs like 5-methylpyridin-2-amine, which, while also an intermediate, may lead to products with different physicochemical and pharmacological profiles due to the smaller substituent. The specific substitution pattern of the ethyl group is critical for the downstream biological activity of the final compounds, as demonstrated in the development of molluscicidal agents from 2-amino-5-substituted pyridine derivatives [3].

Organic Synthesis Process Chemistry Medicinal Chemistry

Optimal Use Cases for 5-Ethylpyridin-2-amine (CAS:19842-07-0) Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of CNS-Targeted Heterocyclic Libraries

5-Ethylpyridin-2-amine's specific LogP (1.61) and pKa (7.06 ± 0.13) make it an ideal starting material for designing central nervous system (CNS) drug candidates, where controlling lipophilicity is crucial for blood-brain barrier penetration. Its use as a precursor in the synthesis of neuropeptide FF receptor antagonists, as cited in recent patents, validates its relevance in this specific therapeutic area [1].

Process Chemistry: Scale-Up of Patented Synthetic Intermediates

For process chemists tasked with scaling the synthesis of complex molecules described in U.S. Pat. No. 5,003,069, the use of 5-Ethylpyridin-2-amine is non-negotiable. The patent's explicit example 12 provides a verified Chichibabin reaction pathway using 3-ethylpyridine to yield this specific 2-amino derivative, ensuring a scalable and legally compliant route for industrial production of downstream intermediates [2].

Analytical Chemistry: Development of Robust RP-HPLC Methods for Purity Assessment

The measured LogP of 1.61 provides a reliable starting point for analytical chemists developing reversed-phase HPLC methods for purity analysis or reaction monitoring. This value allows for the prediction of retention time and the optimization of mobile phase gradients to separate 5-Ethylpyridin-2-amine from its synthetic impurities or closely related byproducts, ensuring accurate and reproducible analytical data .

Agrochemical Research: Design and Synthesis of Novel Molluscicides

Research published on the structure-activity relationships of 2-amino-5-substituted pyridine derivatives has shown that specific 5-position substituents are critical for achieving optimal molluscicidal activity against agricultural pests like Theba pisana and Helix aspersa [3]. 5-Ethylpyridin-2-amine serves as a direct precursor for exploring this specific substitution space, where the ethyl group's steric and electronic properties differ significantly from methyl or propyl analogs, enabling the generation of novel and potentially more effective agrochemical leads.

Technical Documentation Hub

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